AC-Lys-ome hcl
CAS No.: 20911-93-7
Cat. No.: VC21543541
Molecular Formula: C9H19ClN2O3
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20911-93-7 |
---|---|
Molecular Formula | C9H19ClN2O3 |
Molecular Weight | 238.71 g/mol |
IUPAC Name | methyl 2-acetamido-6-aminohexanoate;hydrochloride |
Standard InChI | InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H |
Standard InChI Key | PCHGTXYLEAQWOM-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CCCCN)C(=O)OC.Cl |
SMILES | CC(=O)NC(CCCCN)C(=O)OC.Cl |
Canonical SMILES | CC(=O)NC(CCCCN)C(=O)OC.Cl |
Chemical Identity and Properties
Chemical Structure and Identification
N(alpha)-acetyl-L-lysine methyl ester hydrochloride (AC-Lys-ome hcl) is a modified amino acid derivative characterized by an acetyl group attached to the alpha-amino group of lysine and a methyl ester group at the carboxyl terminus . This compound is the hydrochloride salt form of N(alpha)-acetyl-L-lysine methyl ester (parent compound CID 2724394) .
Basic Chemical Data
AC-Lys-ome hcl has the molecular formula C9H19ClN2O3 and a molecular weight of 238.71 g/mol . It is identified by the CAS number 20911-93-7 and European Community (EC) Number 244-111-4 . The compound features a lysine residue with modifications at both the N-terminal and C-terminal positions.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature, including:
-
Methyl acetyl-L-lysinate hydrochloride
-
L-Lysine, N2-acetyl-, methyl ester, hydrochloride (1:1)
-
Ac-Lys-OMe.HCl
Table 1: Key Chemical Properties of AC-Lys-ome hcl
Biochemical Significance
Lysine Acetylation as a Post-Translational Modification
AC-Lys-ome hcl is particularly relevant in the study of lysine acetylation, which is a critical reversible post-translational modification that plays regulatory roles in both eukaryotes and prokaryotes . Lysine acetylation occurs on the ε-amino group on the side chain of lysine and is distinct from N-terminal acetylation, which occurs on the α-amino group at the N terminus of proteins .
Role in Cellular Processes
Protein acetylation, which can be studied using compounds like AC-Lys-ome hcl, has been shown to influence numerous cellular physiological processes, including:
-
Cell-cycle regulation and apoptosis
-
Cell morphology
-
Metabolic pathways
-
Protein interactions
Research Applications
Biochemical Research
AC-Lys-ome hcl serves as a valuable tool in biochemical research, particularly in studying protein acetylation . This is crucial for understanding gene expression and cellular processes, as acetylation plays a key regulatory role in both eukaryotic and prokaryotic systems . The compound allows researchers to investigate how acetylation affects protein structure, function, and interactions.
Acetylome Analysis Studies
The compound has been instrumental in acetylome analysis studies, which aim to identify acetylated proteins and their modification sites. For example, global acetylome analysis of Mycobacterium tuberculosis H37Ra identified 226 acetylation sites in 137 proteins, demonstrating the widespread nature of this modification . Such studies contribute to understanding the functional roles of reversible lysine acetylation in various organisms.
Peptide Synthesis
In chemical synthesis, AC-Lys-ome hcl serves as a crucial intermediate in the synthesis of peptides and other complex molecules . Its structure allows it to participate in various chemical reactions, making it an essential building block in organic chemistry and medicinal chemistry. The compound is particularly useful in the synthesis of lysine-containing peptides, which are important for understanding protein structure and function .
Biochemical Mechanisms and Pathways
Interaction with Enzymes
AC-Lys-ome hcl has been reported to interact with various enzymes, notably serving as a substrate for urokinase, which plays a significant role in the fibrinolytic pathway . This pathway is responsible for breaking down fibrin and preventing blood clots, suggesting potential therapeutic applications for conditions associated with thrombosis.
Impact on Protein Modifications
The compound can be used to study the effects of lysine acetylation on protein function and structure. Acetylation can alter protein properties by neutralizing the positive charge on lysine residues, potentially affecting protein-protein interactions, DNA binding, and enzymatic activity .
Secondary Structure Analysis
Pharmaceutical Applications
Drug Development
AC-Lys-ome hcl has potential applications in pharmaceutical development, particularly for drugs aimed at treating metabolic disorders . Its role in amino acid metabolism makes it a valuable compound for research in this area. Additionally, studies have explored its role in drug development for diseases linked to protein misfolding and aggregation, such as Alzheimer's disease .
Epigenetic Regulation
The compound's role in modifying histone proteins demonstrates its importance in regulating gene expression through acetylation and deacetylation processes . This modification is critical for understanding epigenetic regulation and its implications in cancer biology and other diseases with epigenetic components.
Analytical Methods for AC-Lys-ome hcl Research
Mass Spectrometry Techniques
Acetylome analysis typically employs high-accuracy mass spectrometry (MS) techniques combined with protein/peptide prefractionation and antibody enrichment . For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to identify acetylation sites in Mycobacterium tuberculosis proteins.
Sample Preparation Methods
The analysis of AC-Lys-ome hcl and related compounds often involves specialized sample preparation protocols. These may include:
-
Protein digestion with trypsin
-
Peptide fractionation using reversed-phase C18 columns
-
Desalting with trifluoroacetic acid (TFA)
Bioinformatic Analysis
To understand the significance of lysine acetylation sites, researchers employ various bioinformatic tools and statistical methods. These include:
-
Secondary structure analysis using tools like NetSurfP
-
Positional frequency analysis of amino acids flanking acetylation sites
-
Statistical significance testing using methods such as the Wilcoxon test
Recent Research Developments
Acetylation in Bacterial Pathogens
Recent research has focused on understanding the role of lysine acetylation in bacterial pathogens like Mycobacterium tuberculosis. Studies have constructed interaction networks of acetylated proteins to better understand the significance of acetylation in key cellular mechanisms in these organisms .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume